molecular formula C18H11Cl2F3N4O4 B13867920 4'-Chloro-delafloxacin

4'-Chloro-delafloxacin

Cat. No.: B13867920
M. Wt: 475.2 g/mol
InChI Key: XEPYYSMJCVUXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

4’-Chloro-delafloxacin undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4'-Chloro-delafloxacin, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including fluorination and chlorination steps. Key intermediates like 6-amino-4-chloro-3,5-difluoropyridine are critical. Reaction optimization should prioritize controlling stoichiometry and reaction time to minimize byproducts. For reproducibility, detailed protocols must include purification methods (e.g., column chromatography, recrystallization) and analytical validation (HPLC, NMR) to confirm purity and structural integrity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F}-NMR are essential for confirming molecular weight and fluorine/chlorine substitution patterns. Reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended for purity assessment. Stability studies under varying pH and temperature conditions should accompany these analyses to validate method robustness .

Q. How should in vitro efficacy studies against Gram-positive and Gram-negative pathogens be designed to ensure reproducibility?

  • Methodological Answer: Use standardized CLSI or EUCAST protocols for minimum inhibitory concentration (MIC) assays. Include control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and account for compound solubility in culture media. Triplicate experiments with blinded data analysis reduce bias. Report MIC values as modal or geometric means with 95% confidence intervals .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported antibacterial efficacy data for this compound across studies?

  • Methodological Answer: Discrepancies may arise from differences in bacterial strain virulence, inoculum size, or assay conditions. Conduct meta-analyses to identify confounding variables. Use isogenic mutant strains (e.g., efflux pump-deficient variants) to isolate resistance mechanisms. Cross-validate findings with time-kill assays and post-antibiotic effect (PAE) studies to clarify bactericidal vs. bacteriostatic activity .

Q. How can the pharmacokinetic-pharmacodynamic (PK/PD) profile of this compound be optimized in preclinical models?

  • Methodological Answer: Employ murine thigh infection models to correlate free drug AUC/MIC ratios with efficacy. Adjust dosing intervals based on half-life (t1/2_{1/2}) and protein binding rates. Use population pharmacokinetic modeling to simulate human-equivalent exposures. Include toxicity endpoints (e.g., hepatotoxicity markers) to balance efficacy and safety .

Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action and resistance pathways?

  • Methodological Answer: Combine whole-genome sequencing of resistant mutants with transcriptomic profiling (RNA-seq) to identify target mutations (e.g., in DNA gyrase) or upregulated efflux pumps. Fluorescence-based binding assays (e.g., competitive displacement with ethidium bromide) can quantify drug-target affinity changes. Cross-reference findings with structural modeling of gyrase-DNA complexes .

Q. Data Presentation and Reproducibility

Q. How should researchers structure tables and figures to compare this compound’s activity with other fluoroquinolones?

  • Methodological Answer: Use tables to summarize MIC50_{50}/MIC90_{90} values across bacterial panels, highlighting fold differences. Figures should illustrate time-dependent killing curves or PK/PD indices (e.g., %T > MIC). Avoid overcrowding graphs; instead, use supplementary materials for raw data. Follow journal guidelines for color schemes and compound numbering (e.g., avoid "compound 4b" labels in graphics) .

Q. What steps ensure experimental reproducibility in synthesis and bioactivity assays?

  • Methodological Answer: Document reaction conditions (e.g., inert atmosphere, moisture control) and equipment calibration dates. Share raw spectral data (NMR, HPLC chromatograms) in supplementary materials. For bioassays, report media batch numbers and incubator calibration logs. Use open-access platforms like Zenodo to archive protocols and datasets .

Q. Ethical and Methodological Considerations

Q. How can researchers address ethical concerns in toxicity studies involving animal models?

  • Methodological Answer: Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample size justification. Use in silico toxicity prediction tools (e.g., ProTox-II) to prioritize in vivo testing. Include negative controls (vehicle-only groups) and blinded histopathological assessments to minimize subjective bias .

Q. What frameworks (e.g., FINER criteria) are suitable for formulating hypothesis-driven research questions on this compound?

  • Methodological Answer: Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework to assess question viability. For example, a study on resistance reversal agents should address novelty (e.g., novel efflux pump inhibitors) and relevance (rising multidrug-resistant infections). Use PICO (Population, Intervention, Comparison, Outcome) for clinical translation studies .

Properties

Molecular Formula

C18H11Cl2F3N4O4

Molecular Weight

475.2 g/mol

IUPAC Name

1-(6-amino-4-chloro-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C18H11Cl2F3N4O4/c19-9-11(22)16(24)25-17(12(9)23)27-4-7(18(30)31)15(29)6-1-8(21)14(10(20)13(6)27)26-2-5(28)3-26/h1,4-5,28H,2-3H2,(H2,24,25)(H,30,31)

InChI Key

XEPYYSMJCVUXTB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C(=C(C(=N4)N)F)Cl)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.